

SILAC labeling for quantifying malonyl-lysine changes

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Compound of Interest

Compound Name: *N*6-(2-Carboxyacetyl)-L-lysine

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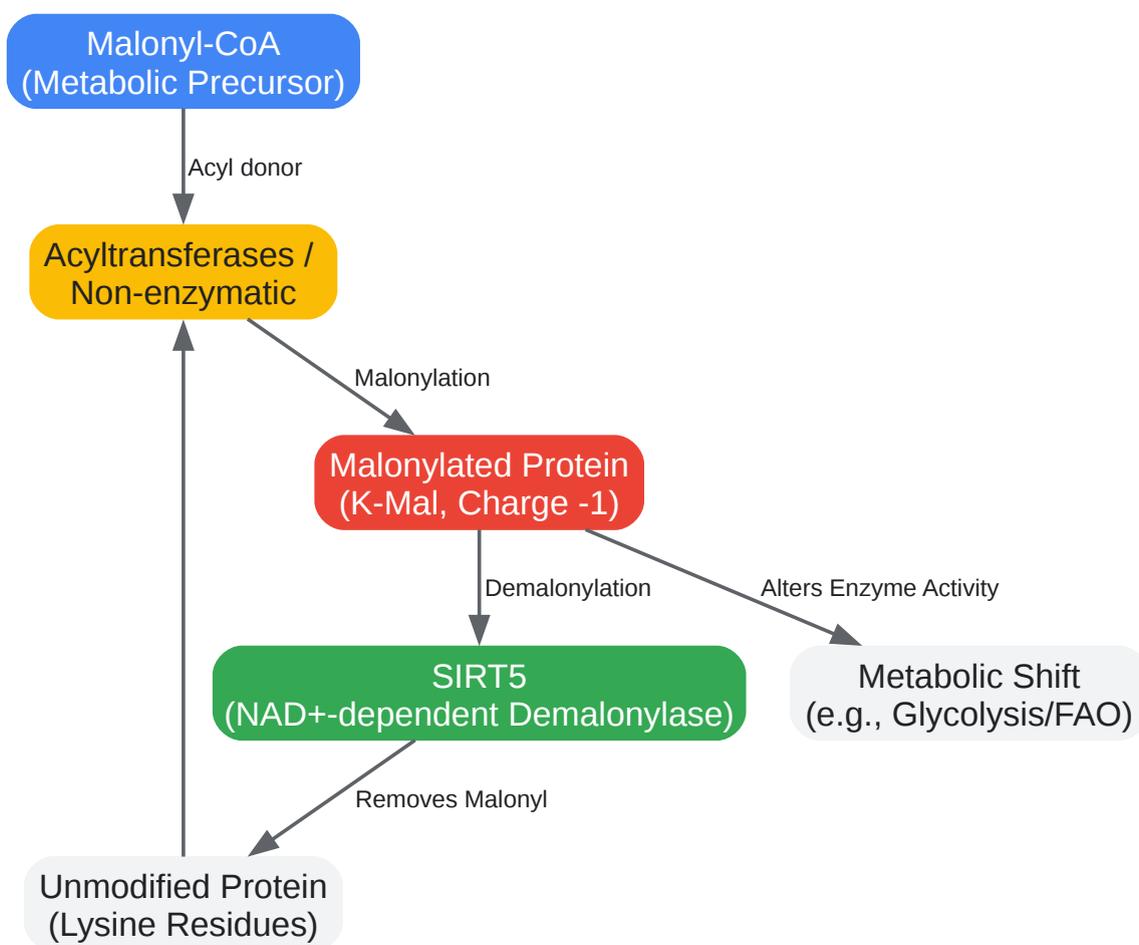
Application Note: Quantitative Profiling of the Lysine Malonylome using SILAC and High-Resolution LC-MS/MS

Introduction & Biological Context

Lysine malonylation (Kmal) is a highly conserved, dynamic post-translational modification (PTM) that serves as a critical bridge between cellular metabolism and protein function[1]. By covalently attaching a malonyl group to the ϵ -amino group of a lysine residue, this modification induces a monoisotopic mass shift of +86.0004 Da and causes a profound charge inversion from +1 to -1 at physiological pH[2]. This massive electrostatic and structural alteration frequently impacts the enzymatic activity of target proteins, particularly those governing glycolysis, fatty acid oxidation, and mitochondrial respiration[1][3].

The malonylome is primarily regulated by the NAD⁺-dependent deacylase SIRT5 and the local availability of its metabolic precursor, malonyl-CoA[1][3]. Dysregulation of Kmal is directly implicated in severe metabolic disorders, including malonic aciduria and type 2 diabetes[3][4]. To accurately quantify these substoichiometric changes across different biological states (e.g., SIRT5 knockout vs. wild-type), Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with immunoaffinity enrichment and high-resolution LC-MS/MS provides a robust, self-validating analytical framework[3][5].

Biological Pathway Dynamics



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Regulatory dynamics of lysine malonylation (Kmal) via SIRT5 and malonyl-CoA metabolism.

Methodological Rationale: The SILAC-Kmal Challenge

Quantifying Kmal presents unique biochemical and analytical challenges that dictate the experimental design:

- **Substoichiometric Abundance:** Malonylated peptides typically constitute less than 1% of the total peptide pool. Therefore, targeted affinity enrichment is absolutely mandatory prior to MS analysis[6][7].
- **Tryptic Cleavage Blockade:** Trypsin relies on the positive charge of lysine or arginine to anchor the peptide in its active site. Malonylation neutralizes this charge and adds steric

bulk, rendering the modified lysine completely resistant to tryptic cleavage. Consequently, all valid Kmal peptides will exhibit at least one internal missed cleavage.

- **System Self-Validation:** To ensure that an observed increase in Kmal is not merely an artifact of increased total protein expression, a fraction of the pre-enriched peptide mixture must be analyzed for global proteome profiling. This allows for the normalization of Kmal ratios against global protein ratios, creating a self-validating dataset[5].

Experimental Workflow



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SILAC-based quantitative proteomics workflow for mapping the lysine malonylome.

Step-by-Step Protocol

Phase 1: SILAC Labeling and Cell Lysis

- **Metabolic Labeling:** Culture the control cell line in "Light" SILAC media containing standard L-Lysine (K0) and L-Arginine (R0). Culture the experimental cell line (e.g., SIRT5 knockdown) in "Heavy" SILAC media containing 13C6 15N2 L-Lysine (K8) and 13C6 15N4 L-Arginine (R10). Maintain for at least 6 passages to ensure >98% isotopic incorporation[3].
- **Harvest & Lysis:** Harvest cells at ~80% confluence. Lyse in a denaturing buffer (8M Urea, 50 mM Tris-HCl pH 8.0, 1x Protease Inhibitor Cocktail, 50 mM Nicotinamide). Causality Note: Nicotinamide is a potent inhibitor of class III histone deacetylases (sirtuins) and is critical to prevent artificial demalonylation during extraction[3].
- **Quantification & Mixing:** Clarify lysates by centrifugation (20,000 x g, 20 min, 4°C). Quantify protein concentration using a BCA assay. Mix the Light and Heavy lysates in an exact 1:1

ratio by mass. A minimum of 5-10 mg total protein is recommended for deep malonylome coverage[7].

Phase 2: Digestion and Fractionation 4. Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (37°C, 1 h) and alkylate with 20 mM Iodoacetamide (room temperature, 45 min, in the dark). 5. Enzymatic Digestion: Dilute the urea concentration to <2M using 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:substrate) ratio and incubate overnight at 37°C. 6. Desalting: Quench digestion with 1% Trifluoroacetic acid (TFA). Desalt peptides using Sep-Pak C18 cartridges and lyophilize. 7. Global Proteome Aliquot: Resuspend peptides and reserve a 100 µg aliquot for global proteome LC-MS/MS analysis. This step is vital for determining baseline protein level changes to accurately normalize the malonyl level changes[5].

Phase 3: Immunoaffinity Enrichment 8. Resuspension: Dissolve the remaining lyophilized peptides in NETN buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% NP-40). Causality Note: The inclusion of 0.1% NP-40 is crucial as it reduces non-specific hydrophobic interactions, drastically lowering the background noise from unmodified peptides[7]. 9. Immunoprecipitation: Add pre-washed pan-anti-malonyllysine antibody-conjugated agarose beads to the peptide solution. Incubate overnight at 4°C with gentle end-over-end rotation[3][7]. 10. Washing & Elution: Wash the beads three times with NETN buffer, followed by two washes with LC-MS grade water to remove salts and detergent. Elute the enriched malonylated peptides using 0.1% TFA in water (3 x 50 µL)[7]. Vacuum dry the eluate.

Phase 4: LC-MS/MS Acquisition 11. Liquid Chromatography: Resuspend peptides in 0.1% Formic Acid. Separate on a high-resolution C18 analytical column (e.g., 50 cm x 75 µm) using a 120-minute gradient from 2% to 28% Acetonitrile at 300 nL/min[8]. 12. Mass Spectrometry: Analyze on an Orbitrap mass spectrometer (e.g., Fusion Lumos or Exploris) in Data-Dependent Acquisition (DDA) mode[7][8].

- MS1 Resolution: 120,000 at m/z 200.
- MS2 Resolution: 30,000 (HCD fragmentation, Normalized Collision Energy: 28%).
- Dynamic Exclusion: 30 seconds.

Data Presentation & Bioinformatics

To ensure accurate identification, database search engines (e.g., MaxQuant) must be configured with specific parameters to account for the unique mass shifts and cleavage

blockades associated with Kmal.

Table 1: Critical Database Search Parameters for Kmal SILAC

Parameter	Setting / Value	Rationale
Fixed Modification	Carbamidomethylation (C)	Accounts for standard alkylation of cysteines.
Variable Modification 1	Malonylation (K)	Monoisotopic mass shift of +86.0004 Da.
Variable Modification 2	Oxidation (M)	Common artifact of sample preparation.
SILAC Labels	Arg10 (+10.0083 Da), Lys8 (+8.0142 Da)	Defines the Heavy channel for quantification.
Max Missed Cleavages	3	Malonylation blocks tryptic cleavage at Lysine.
FDR Threshold	1% (Peptide and Protein level)	Ensures statistical rigor of identifications.

Table 2: Representative Quantitative Data (SIRT5 KO Heavy vs WT Light) (Note: Data represents expected trends based on established SIRT5 biology[1][3])

Protein Name	Gene Symbol	Malonylated Site	SILAC Ratio (H/L)	Biological Pathway
Glyceraldehyde-3-phosphate dehydrogenase	GAPDH	K184	4.2	Glycolysis
Malate dehydrogenase, mitochondrial	MDH2	K314	3.8	TCA Cycle
Very long-chain specific acyl-CoA dehydrogenase	VLCAD	K402	5.1	Fatty Acid Oxidation
Alpha-enolase	ENO1	K343	2.9	Glycolysis

Expert Insights & Troubleshooting

- **Isotope Effect on Chromatography:** Heavy arginine and lysine can cause slight chromatographic shifts compared to their light counterparts. Modern quantification algorithms utilize advanced peak-matching to account for this, but ensuring high-resolution MS1 scans (120,000 Rs) is vital for accurate isotopic envelope integration.
- **Validating the Site:** Because malonylation (+86.0004 Da) and succinylation (+100.0159 Da) can sometimes occur on the same residues and are both regulated by SIRT5, high mass accuracy (<5 ppm) is required to differentiate these acylations[9]. Furthermore, the localization probability of the Kmal site should ideally be >0.99, which is achieved by identifying site-determining b- and y-series ions in the MS2 spectra[9].
- **Normalization:** A Kmal peptide might show a SILAC ratio of 2.0. However, if the global proteome aliquot reveals that the parent protein also has a ratio of 2.0, the stoichiometry of malonylation has not changed. True regulatory sites are those where the Kmal ratio significantly deviates from the global protein ratio[5].

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